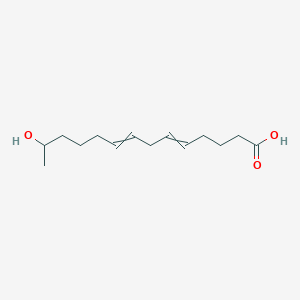

13-Hydroxytetradeca-5,8-dienoic acid

Description

Contextualization within Lipid Biochemistry and Natural Product Biosynthesis

Lipids are a diverse group of molecules that are fundamental to the structure and function of all living cells. Fatty acids, as key components of lipids, are not only essential for energy storage and membrane structure but also serve as precursors to a wide array of signaling molecules and natural products. Hydroxylated fatty acids are a class of fatty acids that contain one or more hydroxyl groups along their carbon chain. The position of this hydroxylation is critical to their biological activity and function.

The biosynthesis of hydroxylated fatty acids is often carried out by a class of enzymes known as cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.netresearchgate.net These enzymes are capable of catalyzing the insertion of an oxygen atom from molecular oxygen into a C-H bond, a reaction that is otherwise chemically challenging. nih.govresearchgate.net Specifically, the terminal, or omega (ω), hydroxylation of fatty acids is of significant interest as it produces ω-hydroxy fatty acids, which are valuable bifunctional molecules. nih.govfrontiersin.orgrice.edu These molecules can serve as monomers for the synthesis of biopolymers like polyesters. rsc.org While the specific enzymes responsible for the production of 13-Hydroxytetradeca-5,8-dienoic acid have not been definitively identified, it is plausible that CYP enzymes are involved in its formation from (5Z,8Z)-tetradeca-5,8-dienoic acid.

| Property | Description |

| Parent Compound | (5Z,8Z)-tetradeca-5,8-dienoic acid |

| Functional Group | Carboxylic acid, Hydroxyl group |

| Key Structural Feature | C14 fatty acid with two cis double bonds and a terminal hydroxyl group |

| Probable Biosynthetic Enzyme Class | Cytochrome P450 monooxygenases |

Academic Significance as a Precursor Molecule

The academic significance of this compound is intrinsically linked to its potential role as a precursor molecule in the biosynthesis of more complex natural products. Its parent compound, (5Z,8Z)-tetradeca-5,8-dienoic acid, has been identified as a direct precursor in the biosynthesis of lipstatin (B1674855). nih.govebi.ac.uk Lipstatin is a potent inhibitor of pancreatic lipase (B570770) and is the active component of the anti-obesity drug orlistat.

Fermentation experiments with Streptomyces toxytricini have shown that (5Z,8Z)-tetradeca-5,8-dienoic acid is incorporated into the C(13) side chain of the lipstatin molecule. nih.gov The biosynthetic pathway likely involves a series of enzymatic modifications of the fatty acid precursor. While the exact intermediates have not been fully elucidated, the hydroxylation of the terminal methyl group of (5Z,8Z)-tetradeca-5,8-dienoic acid to form this compound represents a chemically plausible and logical step in the pathway. This initial oxidation would activate the otherwise unreactive terminal carbon, allowing for subsequent reactions necessary to form the final lipstatin structure.

The study of such biosynthetic pathways is a cornerstone of natural product chemistry and provides valuable insights into the enzymatic machinery that organisms have evolved to produce structurally complex and biologically active molecules. Understanding the role of potential intermediates like this compound could pave the way for bioengineering approaches to produce novel lipstatin analogs with improved therapeutic properties.

Historical Perspective of Research on Related Hydroxylated Fatty Acids

The study of fatty acids has a rich history dating back to the early 19th century. nih.gov The initial focus was on the isolation and characterization of the major fatty acid components of fats and oils. nih.gov It was not until later that the more subtle, yet functionally important, modifications of fatty acids, such as hydroxylation, began to be explored.

The discovery and characterization of hydroxylated fatty acids have been driven by advancements in analytical chemistry, particularly in chromatography and mass spectrometry. These techniques have allowed for the identification of a wide variety of hydroxylated fatty acids from diverse natural sources, including plants, animals, and microorganisms. researchgate.net

Historically, research on hydroxylated fatty acids has often been linked to their practical applications. For instance, ricinoleic acid (12-hydroxy-9-octadecenoic acid), the major component of castor oil, has been used for centuries for various industrial and medicinal purposes. The unique physical and chemical properties conferred by the hydroxyl group make these fatty acids valuable in the production of lubricants, plastics, and surfactants. researchgate.net

In more recent decades, the biological roles of hydroxylated fatty acids have come to the forefront of academic research. They have been implicated in a range of physiological processes, including inflammation, cell signaling, and host-pathogen interactions. The ongoing exploration of the diversity and function of hydroxylated fatty acids continues to be an active area of research, with the potential to uncover new therapeutic agents and biomaterials.

| Timeline of Key Discoveries in Fatty Acid Research |

| Early 19th Century |

| 1854 |

| 1929 |

| Mid-20th Century to Present |

Structure

2D Structure

3D Structure

Properties

CAS No. |

104975-29-3 |

|---|---|

Molecular Formula |

C14H24O3 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

13-hydroxytetradeca-5,8-dienoic acid |

InChI |

InChI=1S/C14H24O3/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h3-6,13,15H,2,7-12H2,1H3,(H,16,17) |

InChI Key |

SZLJMNKQTWONDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC=CCC=CCCCC(=O)O)O |

Origin of Product |

United States |

Biosynthesis of 13 Hydroxytetradeca 5,8 Dienoic Acid

Precursor Identification and Metabolic Origins

The primary precursor for the carbon backbone of 13-hydroxytetradeca-5,8-dienoic acid has been identified as linoleic acid, an 18-carbon polyunsaturated fatty acid. The transformation from a C18 to a C14 structure is achieved through a partial degradation pathway.

Derivation from Linoleic Acid through Incomplete β-Oxidation Pathways

Linoleic acid, a common dietary fatty acid, serves as the starting material for the synthesis of the C14 backbone of this compound. This conversion is accomplished through a process of incomplete β-oxidation. In the context of the biosynthesis of lipstatin (B1674855) in Streptomyces toxytricini, it has been demonstrated that linoleic acid undergoes two cycles of β-oxidation. wikipedia.org This process shortens the 18-carbon chain of linoleic acid by four carbon atoms, resulting in a 14-carbon intermediate, tetradeca-5,8-dienoic acid. researchgate.netresearchgate.net This C14 fatty acid retains the double bonds originally present at the Δ9 and Δ12 positions of linoleic acid, which correspond to the Δ5 and Δ8 positions in the C14 derivative.

Involvement of Specific Fatty Acid Metabolites

The biosynthesis of this compound involves several key fatty acid metabolites. The central precursor, as established, is linoleic acid. Through the initial steps of β-oxidation, linoleic acid is activated to its coenzyme A (CoA) derivative, linoleoyl-CoA. Subsequent enzymatic reactions then lead to the formation of the C14 intermediate, (5Z,8Z)-tetradeca-5,8-dienoic acid. nih.gov This intermediate is a crucial branching point, where it can be channeled towards the synthesis of various bioactive molecules.

Enzymatic Pathways and Mechanistic Elucidation

The conversion of the C14 precursor into this compound is governed by a series of specific enzymatic reactions. Insights into these mechanisms are largely drawn from the well-characterized biosynthetic pathway of lipstatin.

Claisen Condensation Reactions in Polyketide Biosynthesis

While not directly involved in the formation of this compound itself from its C14 precursor, Claisen condensation is a fundamental reaction in the broader context of polyketide and fatty acid biosynthesis, including the pathway of lipstatin. researchgate.netresearchgate.net In the biosynthesis of lipstatin, the C14 intermediate, 3-hydroxytetradeca-5,8-dienoyl-CoA, undergoes a Claisen condensation with a C8 fatty acid derivative, hexylmalonyl-ACP, which is derived from octanoic acid. wikipedia.org This reaction is catalyzed by β-ketoacyl-acyl carrier protein synthase III homologues. nih.gov

Role of Acyl-CoA Intermediates (e.g., 3-hydroxytetradeca-5,8-dienoyl-CoA, octanoyl-CoA)

Acyl-CoA intermediates are central to the biosynthesis of this compound and related compounds. The process begins with the activation of linoleic acid to linoleoyl-CoA. Two rounds of β-oxidation yield 3-hydroxytetradeca-5,8-dienoyl-CoA. wikipedia.org This intermediate is pivotal in the lipstatin pathway. nih.gov

Octanoyl-CoA also plays a significant role in the broader biosynthetic context from which our understanding is derived. In the synthesis of lipstatin, octanoic acid is activated to octanoyl-CoA, which is then carboxylated to form hexylmalonyl-ACP, the condensation partner for the C14 intermediate. wikipedia.org

Proposed Biosynthetic Cascade Steps

Based on the elucidated steps in the lipstatin biosynthetic pathway, a proposed cascade for the formation of this compound can be outlined:

Activation of Linoleic Acid: The process initiates with the activation of linoleic acid to linoleoyl-CoA by an acyl-CoA synthetase.

Incomplete β-Oxidation: Linoleoyl-CoA undergoes two successive cycles of β-oxidation. Each cycle involves dehydrogenation, hydration, oxidation, and thiolytic cleavage, resulting in the removal of a two-carbon acetyl-CoA unit. This leads to the formation of a C14 acyl-CoA intermediate.

Formation of the Hydroxylated Intermediate: A key intermediate formed during the second cycle of β-oxidation is 3-hydroxytetradeca-5,8-dienoyl-CoA. wikipedia.org The hydroxyl group is introduced at the C-3 position (β-carbon) by an enoyl-CoA hydratase. In the context of the final C14 fatty acid, this corresponds to the 13-hydroxy position.

Release of the Final Product: The final step would involve the hydrolysis of the CoA thioester from 13-hydroxytetradeca-5,8-dienoyl-CoA to yield the free fatty acid, this compound.

This proposed pathway is a logical deduction from the established biosynthetic machinery for closely related natural products.

Data Tables

Table 1: Key Molecules in the

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Biosynthesis |

|---|---|---|---|

| Linoleic Acid | C₁₈H₃₂O₂ | 280.45 | Primary Precursor |

| Linoleoyl-CoA | C₃₉H₆₆N₇O₁₇P₃S | 1030.0 | Activated Precursor |

| (5Z,8Z)-Tetradeca-5,8-dienoic acid | C₁₄H₂₄O₂ | 224.34 | C14 Intermediate |

| 3-Hydroxytetradeca-5,8-dienoyl-CoA | C₃₅H₅₈N₇O₁₈P₃S | 990.0 | Hydroxylated C14 Intermediate |

| Octanoic Acid | C₈H₁₆O₂ | 144.21 | Precursor for Condensation Partner (in related pathways) |

| Octanoyl-CoA | C₂₉H₅₂N₇O₁₇P₃S | 911.7 | Activated C8 Unit (in related pathways) |

| This compound | C₁₄H₂₄O₃ | 240.34 | Final Product |

Microbial Biosynthetic Systems

The microbial production of this compound is best understood through its role in the synthesis of lipstatin by specific strains of Streptomyces.

Streptomyces toxytricini is the principal microorganism known for producing the bioactive compound lipstatin. nih.gov Consequently, it is the model organism for studying the biosynthesis of lipstatin's precursors, including the C14 fatty acid 3-hydroxy-tetradeca-5,8-dienoic acid, a derivative of this compound. nih.gov The bacterium synthesizes these precursors through its fatty acid metabolism pathways, utilizing more common fatty acids as starting materials. nih.gov Strains such as S. toxytricini NRRL 15443 are frequently used in research to elucidate these biosynthetic pathways. nih.gov While Streptomyces virginiae has also been identified as a lipstatin producer, S. toxytricini remains the primary focus of biosynthetic studies. nih.govresearchgate.net

The metabolic pathway leading to the formation of the lipstatin backbone involves a key Claisen condensation reaction between two fatty acid precursors: an eight-carbon unit (octanoic acid) and a 14-carbon unit (3-hydroxy-tetradeca-5,8-dienoic acid). nih.gov These precursors are generated from the incomplete β-oxidation of longer-chain fatty acids, with studies indicating linoleic acid as a primary source. nih.gov

The proposed mechanism suggests that linoleic acid and octanoic acid are metabolized to form tetradeca-5,8-dienoyl-CoA and hexylmalonic acid, respectively. nih.gov These intermediates then undergo the Claisen condensation to form a 3-oxo intermediate, which is subsequently hydroxylated. nih.gov This core structure, derived from this compound and octanoic acid, forms the characteristic β-lactone ring of lipstatin. researchgate.net

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of lipstatin, and by extension its precursor this compound, is controlled by specific gene clusters that encode the necessary enzymes for the pathway.

Two primary gene loci have been identified in S. toxytricini as essential for lipstatin biosynthesis. researchgate.net

The lst operon : A six-gene operon, named lst for lipstatin biosynthesis, was identified as crucial for the production of the final lipstatin molecule. nih.gov Genetic experiments involving large deletions and single-gene knockouts confirmed that this operon is essential for the generation of the α-branched 3,5-dihydroxy fatty acid backbone and its subsequent modification. nih.gov

The pccB gene cluster : A second locus, the pccB gene cluster, is predicted to be involved in the conversion of the octanoic acid precursor into hexylmalonic acid, a necessary step for the Claisen condensation. researchgate.netresearchgate.net This cluster contains genes for an acyl-coenzyme A carboxylase (ACCase) complex. researchgate.net Disruption of the pccB gene was found to significantly reduce lipstatin production, highlighting its critical role in providing one of the key building blocks. researchgate.net

The genes within the lst operon and pccB cluster encode a suite of enzymes that catalyze the multistep synthesis of lipstatin.

The lst operon contains six key genes, lstA through lstF. nih.gov The genes lstA, lstB, and lstC are responsible for creating the core α-branched 3,5-dihydroxy fatty acid backbone. nih.gov Subsequent decoration of this backbone is handled by enzymes encoded by lstE and lstF, which attach an N-formylated leucine (B10760876) group. nih.gov Finally, the enzyme from the lstD gene is thought to facilitate the formation of the unique β-lactone ring. nih.gov

The pccB gene locus includes accA3, pccB, and pccE, which encode subunits of an acyl-CoA carboxylase complex. researchgate.net This complex is vital for the carboxylation of acyl-CoA substrates, a key activation step in fatty acid metabolism and secondary metabolite biosynthesis. researchgate.net

Below is an interactive table summarizing the functions of these key genes.

| Gene | Encoded Enzyme/Protein | Proposed Function in Biosynthesis | Gene Cluster |

| lstA | β-Ketoacyl-acyl carrier protein synthase III homologue | Involved in the Claisen condensation to generate the fatty acid backbone of lipstatin. nih.gov | lst operon |

| lstB | β-Ketoacyl-acyl carrier protein synthase III homologue | Works with LstA in the Claisen condensation reaction. nih.gov | lst operon |

| lstC | Acyl-CoA synthetase homologue | Likely activates fatty acid precursors for their entry into the biosynthetic pathway. nih.gov | lst operon |

| lstD | 3β-Hydroxysteroid dehydrogenase homologue | Believed to be responsible for the reduction of a β-keto group, facilitating the formation of the β-lactone ring. nih.gov | lst operon |

| lstE | Nonribosomal peptide synthetase (NRPS) | Attaches the leucine residue to the fatty acid backbone. nih.gov | lst operon |

| lstF | Putative formyltransferase | Adds the formyl group to the leucine residue. nih.gov | lst operon |

| accA3 | Acyl-CoA carboxylase α subunit | Part of the ACCase complex involved in secondary metabolism. researchgate.net | pccB cluster |

| pccB | Acyl-CoA carboxylase β subunit (Carboxyltransferase) | Catalyzes the carboxyl transfer step in the activation of octanoic acid to hexylmalonic acid. researchgate.net | pccB cluster |

| pccE | Acyl-CoA carboxylase ε subunit | A small subunit of the ACCase complex. researchgate.net | pccB cluster |

The precise transcriptional and post-translational regulatory mechanisms governing the expression of the lst operon and pccB gene cluster in Streptomyces toxytricini are not yet fully elucidated. However, like other bacteria in the genus Streptomyces, gene expression is understood to be controlled by complex regulatory networks that shift the organism from primary to secondary metabolism. dtu.dk This shift is typically managed by a hierarchy of regulatory proteins, including sigma factors and transcription factors, which can activate or repress the transcription of biosynthetic gene clusters in response to cellular growth phases and environmental cues. dtu.dk

While specific regulatory proteins binding to the promoter regions of the lst or pccB operons have not been characterized, it is plausible that their expression is under the control of such systems. dtu.dkkhanacademy.org Post-translational modifications, such as phosphorylation or biotinylation, are also known to regulate enzyme activity in Streptomyces. researchgate.netlibretexts.org For instance, the function of acyl-CoA carboxylase complexes, like the one encoded by the pccB cluster, is dependent on the post-translational attachment of a biotin (B1667282) cofactor. researchgate.net However, specific kinases, phosphatases, or other modifying enzymes that directly regulate the Lst or PccB pathway enzymes remain to be identified.

Metabolism and Biotransformation of 13 Hydroxytetradeca 5,8 Dienoic Acid

Catabolic and Anabolic Fates

The catabolic and anabolic pathways of 13-Hydroxytetradeca-5,8-dienoic acid determine its ultimate contribution to cellular metabolism. It can be degraded to yield energy or serve as a precursor for the synthesis of other compounds.

While specific catabolic pathways for this compound are not extensively detailed in the literature, it is presumed to undergo β-oxidation, a common metabolic route for fatty acids. This process would involve a series of enzymatic reactions to shorten the carbon chain, ultimately producing acetyl-CoA. The presence of double bonds and a hydroxyl group necessitates the action of auxiliary enzymes for complete degradation.

Anabolically, its primary documented fate is as a key intermediate in the biosynthesis of secondary metabolites. Its carbon skeleton is incorporated into larger, more complex molecules, a prime example being the potent pancreatic lipase (B570770) inhibitor, lipstatin (B1674855). nih.gov

The most significant anabolic fate of this compound is its role as a direct precursor in the biosynthesis of lipstatin in Streptomyces toxytricini. nih.gov Lipstatin's carbon backbone is formed through a Claisen condensation reaction between two fatty acid precursors: a C14 unit derived from this compound (in its activated 3-hydroxy-tetradeca-5,8-dienoyl-CoA form) and a C8 unit derived from octanoic acid. researchgate.netnih.gov

Both of these precursors are themselves products of the incomplete β-oxidation of linoleic acid. nih.gov The C14 precursor provides the main chain of the lipstatin molecule, including the β-lactone ring side chain, while the C8 precursor forms the other side chain. nih.gov This biosynthetic pathway highlights a sophisticated metabolic network where products of partial fatty acid degradation are rerouted to create complex secondary metabolites.

Table 1: Key Molecules in the Conversion of this compound to Lipstatin

| Precursor/Intermediate | Role in Lipstatin Biosynthesis | Source |

| Linoleic Acid | Ultimate source of the C14 backbone via incomplete β-oxidation. nih.gov | Exogenous |

| Octanoic Acid | Source of the C8 side chain. researchgate.net | Exogenous |

| (3S,5Z,8Z)-3-hydroxytetradeca-5,8-dienoyl-CoA | The activated C14 precursor that undergoes Claisen condensation. nih.gov | Metabolism |

| Hexylmalonyl-ACP | The activated C8 precursor derived from octanoic acid. wikipedia.org | Metabolism |

| N-formyl-L-leucine | Esterified to the 5-hydroxyl group of the lipstatin backbone. wikipedia.org | Metabolism |

| Lipstatin | Final bioactive product. wikipedia.org | Biosynthesis |

Enzymatic Conversion and Derivatization

The structure of this compound, with its hydroxyl group and two double bonds, is a substrate for various enzymatic modifications. These reactions can alter its chemical properties and biological activity.

The hydroxyl group at the C-13 position is a key site for enzymatic modification. One significant conversion is its oxidation to a keto group. This reaction is catalyzed by NAD+-dependent dehydrogenases. For instance, the analogous compound 13-hydroxyoctadecadienoic acid (13-HODE) is oxidized to 13-oxooctadecadienoic acid (13-OXO) by 13-HODE dehydrogenase. nih.govwikipedia.org A similar enzymatic oxidation of this compound would yield 13-oxo-tetradeca-5,8-dienoic acid. Such modifications can drastically change the molecule's reactivity and its interactions with other cellular components.

The cis double bonds at positions 5 and 8 are also targets for enzymatic conversion, particularly if the fatty acid enters the β-oxidation pathway. Naturally occurring unsaturated fatty acids typically have cis double bonds, which are not substrates for the enoyl-CoA hydratase enzyme of β-oxidation. bu.edu

Therefore, enzymes such as enoyl-CoA isomerase are required to convert the cis or trans double bonds to the trans-Δ² configuration necessary for the pathway to proceed. nih.gov For polyunsaturated fatty acids, an additional enzyme, 2,4-dienoyl-CoA reductase , is often needed to reduce conjugated double bonds that can form during the oxidation process. youtube.com These enzymatic steps ensure that the carbon chain can be completely degraded.

Table 2: Potential Enzymatic Modifications of Double Bonds

| Enzyme | Reaction Type | Substrate Feature | Product Feature |

| Enoyl-CoA Isomerase | Isomerization | cis-Δ³ or trans-Δ³ double bond | trans-Δ² double bond |

| 2,4-Dienoyl-CoA Reductase | Reduction (using NADPH) | Conjugated trans-Δ², cis-Δ⁴ diene | trans-Δ³ double bond |

A critical derivatization step in the biosynthesis of lipstatin is the conjugation of an amino acid derivative to the fatty acid backbone. Specifically, an N-formyl-L-leucine group is esterified to the 5-hydroxyl group of the 22-carbon β-lactone backbone that is formed after the initial Claisen condensation. nih.govwikipedia.org This reaction is catalyzed by a nonribosomal peptide synthetase (NRPS)-like enzyme, which activates the L-leucine, and a formyltransferase that adds the formyl group. nih.gov

This conjugation is a key step in producing the final, highly active lipstatin molecule. wikipedia.org The formation of N-acyl amino acids is a recognized pathway in lipid metabolism, where a fatty acid is linked to an amino acid via an amide bond, creating a class of signaling molecules. mdpi.comnih.gov In the case of lipstatin, the linkage is an ester bond, but it represents a similar principle of combining fatty acid and amino acid moieties to generate novel bioactivity.

Comparative Metabolism with Structurally Related Hydroxylated Fatty Acids (e.g., 13-hydroxyoctadecadienoic acid)

The metabolism of this compound is not extensively documented in publicly available research. However, insights into its potential biotransformation can be inferred by comparing it with the well-studied, structurally similar long-chain hydroxylated fatty acid, 13-hydroxyoctadecadienoic acid (13-HODE). Both molecules share a hydroxyl group at the 13th carbon, but differ in their carbon chain length and the position of their double bonds. 13-HODE is an 18-carbon fatty acid derived from linoleic acid, while this compound is a 14-carbon fatty acid.

The metabolism of 13(S)-HODE, a prominent isomer of 13-HODE, involves several key pathways, including oxidation, chain shortening via β-oxidation, and incorporation into phospholipids (B1166683). wikipedia.orgnih.gov These metabolic routes are crucial for the regulation of its biological activity and its eventual elimination.

One of the primary metabolic pathways for 13-HODE is its oxidation to 13-oxo-octadecadienoic acid (13-oxo-ODE). wikipedia.orgnih.gov This conversion is catalyzed by a NAD+-dependent 13-HODE dehydrogenase. wikipedia.org Given the structural similarity, it is plausible that this compound could undergo a similar enzymatic oxidation to form 13-oxo-tetradeca-5,8-dienoic acid.

Furthermore, peroxisome-dependent β-oxidation is a significant route for the metabolism of 13(S)-HODE, leading to the formation of chain-shortened metabolites. wikipedia.orgnih.gov This process is considered a mechanism for the inactivation and removal of 13-HODE. nih.gov Studies have identified shorter-chain products such as 11-hydroxyhexadecadienoic acid, 9-hydroxytetradecadienoic acid, and 7-hydroxydodecadienoic acid resulting from the β-oxidation of 13-HODE. nih.gov Similarly, MOLT-4 lymphocytes have been shown to metabolize 13-hydroxy-9,11-octadecadienoic acid via β-oxidation into products like 11-hydroxy-7,9-hexadecadienoic acid and 9-hydroxy-5,7-tetradecadienoic acid. nih.gov It is therefore highly probable that this compound also serves as a substrate for β-oxidation, which would result in the formation of progressively shorter hydroxylated fatty acids.

Another important aspect of 13(S)-HODE metabolism is its rapid and extensive incorporation into phospholipids, such as phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine. wikipedia.orgnih.gov This process involves the esterification of the hydroxylated fatty acid into the phospholipid backbone, which can modulate membrane properties and cellular signaling. Following a similar pattern, this compound is likely to be incorporated into cellular phospholipids.

The table below provides a comparative summary of the known metabolic pathways of 13-hydroxyoctadecadienoic acid and the inferred, analogous pathways for this compound.

| Metabolic Pathway | 13-Hydroxyoctadecadienoic Acid (13-HODE) | This compound (Inferred) |

| Oxidation | Oxidized to 13-oxo-octadecadienoic acid (13-oxo-ODE) by 13-HODE dehydrogenase. wikipedia.org | Likely oxidized to 13-oxo-tetradeca-5,8-dienoic acid. |

| β-Oxidation | Undergoes peroxisome-dependent β-oxidation to form chain-shortened metabolites (e.g., 11-hydroxyhexadecadienoic acid, 9-hydroxytetradecadienoic acid). nih.gov | Expected to be a substrate for β-oxidation, leading to shorter-chain hydroxylated fatty acids. |

| Incorporation into Phospholipids | Rapidly incorporated into phospholipids like phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine. wikipedia.orgnih.gov | Predicted to be incorporated into cellular phospholipids. |

It is important to note that while these comparisons provide a likely metabolic profile for this compound, the differences in chain length and double bond positioning could influence the rate and specificity of the enzymatic reactions involved. Further research is necessary to definitively characterize the metabolic fate of this compound.

Biological Roles and Interplay in Research Systems

Role as a Key Biosynthetic Intermediate in Natural Product Pathways

13-Hydroxytetradeca-5,8-dienoic acid is a pivotal precursor molecule in the biosynthesis of the potent pancreatic lipase (B570770) inhibitor, lipstatin (B1674855). nih.gov This role has been extensively studied in the actinobacterium Streptomyces toxytricini, the primary producer of lipstatin.

The carbon skeleton of lipstatin is formed through a Claisen condensation reaction between two fatty acid precursors: an eight-carbon unit (octanoic acid) and a fourteen-carbon unit (3-hydroxy-tetradeca-5,8-dienoic acid). nih.gov These precursors are derived from the organism's fatty acid metabolism. nih.gov Specifically, 3-hydroxytetradeca-5,8-dienoyl-CoA is produced from the incomplete β-oxidation of linoleic acid. nih.govresearchgate.net This intermediate then condenses with octanoyl-CoA to form the characteristic β-lactone structure of lipstatin. nih.gov

The primary and most well-known analogue of lipstatin is tetrahydrolipstatin, commercially known as orlistat. nih.gov Orlistat is the hydrogenated form of lipstatin and is also considered a pro-drug, being the active form that inhibits pancreatic lipase. nih.gov The biosynthesis of orlistat, therefore, is directly dependent on the availability of this compound as the precursor to lipstatin. nih.gov While other β-lactone-containing compounds with structural similarities to lipstatin, such as esterastin, have been identified, the direct role of this compound as a precursor for these other analogues is not as extensively documented. nih.govsrce.hr The production of lipstatin has also been identified in other Streptomyces species, such as Streptomyces virginiae, indicating that the biosynthetic pathway involving this compound is not exclusive to S. toxytricini. srce.hr

| Precursor Molecule | Origin | Role in Lipstatin Biosynthesis |

|---|---|---|

| This compound (as 3-hydroxytetradeca-5,8-dienoyl-CoA) | Incomplete β-oxidation of linoleic acid | Provides the C14 backbone for the lipstatin molecule. |

| Octanoic acid (as octanoyl-CoA) | Fatty acid metabolism | Provides the C8 unit that condenses with the C14 precursor. |

| L-Leucine | Amino acid pool | Esterified to the hydroxyl group of the C13 side chain. |

Involvement in Cellular Metabolic Processes

The involvement of this compound in broader cellular metabolic processes is primarily understood through its role in lipid metabolism as a precursor for secondary metabolites.

Ecological Significance in Producing Organisms

The production of this compound and its subsequent conversion to lipstatin is understood within the broader context of microbial secondary metabolism, which often serves ecological functions.

Streptomyces species are renowned for their ability to produce a vast array of secondary metabolites, which are not essential for primary growth but often confer a competitive advantage in their natural environments. nih.gov These compounds can have antimicrobial, antifungal, and enzyme-inhibiting properties. jst.go.jp Lipstatin's potent inhibition of pancreatic lipase suggests a potential role in microbial competition. jst.go.jp By inhibiting the lipases of other organisms, Streptomyces toxytricini may be able to control access to lipid-based nutrient sources in its environment. The production of lipstatin, and therefore the synthesis of its precursor this compound, is a component of the chemical arsenal (B13267) that Streptomyces species use to thrive in complex microbial communities.

| Compound Name |

|---|

| This compound |

| 3-hydroxy-tetradeca-5,8-dienoic acid |

| 3-hydroxytetradeca-5,8-dienoyl-CoA |

| Esterastin |

| Linoleic acid |

| Lipstatin |

| Octanoic acid |

| octanoyl-CoA |

| Orlistat |

| Tetrahydrolipstatin |

Synthetic Chemistry and Analogues of 13 Hydroxytetradeca 5,8 Dienoic Acid for Research

Total Synthesis Approaches to 13-Hydroxytetradeca-5,8-dienoic Acid and its Stereoisomers

The total synthesis of polyunsaturated fatty acids such as this compound often employs stereoselective methods to control the geometry of the double bonds and the chirality of the hydroxyl group. While a dedicated total synthesis for this specific compound is not extensively documented, established strategies for similar molecules, such as 13-hydroxy-9,11-octadecadienoic acid (13-HODE), provide a clear blueprint. korea.ac.krnih.gov

Key synthetic strategies include:

Wittig Reaction: This is a cornerstone for creating the cis (Z) double bonds typically found in this class of fatty acids. rsc.org A cis-selective Wittig reaction can be used to couple an appropriate phosphonium (B103445) ylide with an aldehyde fragment to construct the carbon backbone with the desired double bond geometry. korea.ac.krrsc.org

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules as starting materials to introduce the stereochemistry at the hydroxyl-bearing carbon (C-13).

Stereoselective Reduction: The chiral hydroxyl group can be introduced by the stereoselective reduction of a corresponding ketone precursor. This is often achieved using chiral reducing agents or enzyme-catalyzed reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, followed by partial hydrogenation, can also be employed to construct the diene system.

A plausible retrosynthetic analysis would disconnect the molecule into key building blocks that can be assembled using these methods, ensuring control over the stereochemistry at C-13 and the geometry of the C-5 and C-8 double bonds.

Design and Synthesis of Derivatives and Analogues for Functional Studies

To investigate the biological roles and mechanisms of action of this compound, researchers design and synthesize a variety of derivatives and analogues. These modifications aim to probe the importance of different structural features for biological activity.

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which combine the structural features of two or more different bioactive compounds to create a new entity with potentially enhanced or novel activities. Following this approach, fragments similar to this compound, specifically (5Z,9Z)-dienoic acids, have been incorporated into hybrid structures with other natural products like steroids, oleanolic acid, and curcuminoids. nih.govmdpi.comnih.govmdpi.combohrium.commdpi.com

For instance, novel steroid derivatives of (5Z,9Z)-tetradeca-5,9-dienoic acid have been synthesized through DCC/DMAP-catalyzed esterification with various hydroxy steroids. nih.gov Similarly, hybrid molecules have been created by linking (5Z,9Z)-tetradeca-5,9-dienedioic acid with lithocholic acid, a bile acid, via different linker units. nih.govresearchgate.net These studies demonstrate the feasibility of conjugating the dienoic fatty acid core to other pharmacophores to explore synergistic or novel biological effects. mdpi.com

Targeted modifications of the key functional groups—the hydroxyl group at C-13 and the carboxylic acid at C-1—are essential for understanding their roles in molecular interactions. Research on the closely related 13-(S)-HODE provides direct examples of such modifications. korea.ac.kr

Carboxylic Acid Modification: The carboxylic acid is often esterified, for example, through methylation using reagents like trimethylsilyldiazomethane (B103560) (TMSCHN2). korea.ac.kr This modification neutralizes the negative charge of the carboxylate group, which can significantly impact solubility, cell membrane permeability, and interaction with receptor binding pockets.

Hydroxyl Group Modification: The secondary alcohol at C-13 is a key site for modification. It can be:

Alkylated: For instance, methylation to form a methoxy (B1213986) group. korea.ac.kr

Oxidized: Conversion to a ketone functionality using oxidizing agents like 2-iodoxybenzoic acid (IBX). korea.ac.kr

Fluorinated: Replacement of the hydroxyl with a fluorine atom can alter the electronic properties and metabolic stability of the molecule. researchgate.net

These modifications allow researchers to systematically probe the importance of the hydroxyl group's hydrogen-bonding capacity and stereochemistry for biological activity.

Structural modifications to this compound analogues have a profound impact on their biological activity. The general principle is that any alteration to the molecule's structure can affect its conformational flexibility, polarity, and ability to bind to specific biological targets like enzymes or receptors. researchgate.netnih.govnih.gov

Research on Analogues with Specific Biochemical Activities (e.g., modulation of enzyme activity, cellular pathway modulation)

Research into synthetic analogues of related dienoic acids has revealed significant potential for modulating specific biochemical pathways. A major area of investigation has been their effect on cancer cells and the enzymes that regulate cell proliferation.

Hybrid molecules based on (5Z,9Z)-tetradeca-5,9-dienoic acid and steroids or oleanolic acid have demonstrated high cytotoxic activity against various cancer cell lines, including Jurkat, K562, and U937. mdpi.combohrium.comnih.gov

A key biochemical target identified for these compounds is human topoisomerase I , a critical enzyme involved in DNA replication and repair. nih.govresearchgate.net Several of these hybrid molecules were found to be potent inhibitors of this enzyme, with activity in some cases exceeding that of the known topoisomerase I inhibitor, camptothecin. nih.govresearchgate.net The inhibition of topoisomerase I leads to DNA damage and can trigger programmed cell death (apoptosis).

Further studies have shown that these analogues can modulate cellular pathways by:

Inducing Apoptosis: Flow cytometry and fluorescence microscopy have confirmed that these molecules are effective inducers of apoptosis in various cancer cell lines. mdpi.comnih.gov

Affecting the Cell Cycle: Some analogues cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. mdpi.com

These findings highlight that synthetic analogues based on the this compound scaffold are promising leads for the development of new therapeutic agents, particularly in oncology.

Analytical Methodologies for Research on 13 Hydroxytetradeca 5,8 Dienoic Acid

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of 13-Hydroxytetradeca-5,8-dienoic acid, including the position of the hydroxyl group and the configuration of the double bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fatty acids. While specific NMR data for this compound is not extensively documented in publicly available literature, the expected spectral features can be inferred from the analysis of similar hydroxylated and unsaturated fatty acids.

¹H NMR: The proton NMR spectrum would provide key information. Protons attached to the double-bonded carbons (olefinic protons) would appear in the downfield region, typically between 5.0 and 6.0 ppm. The chemical shifts and coupling constants of these protons would help determine the cis or trans geometry of the double bonds at the C5 and C8 positions. The proton on the carbon bearing the hydroxyl group (H-13) would likely resonate in the range of 3.5 to 4.0 ppm. The terminal methyl group (C-14) protons would appear as a doublet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. The carboxyl carbon (C-1) would have a characteristic chemical shift in the range of 170-180 ppm. The carbons of the double bonds (C-5, C-6, C-8, C-9) would resonate around 120-135 ppm. The carbon atom attached to the hydroxyl group (C-13) would be observed in the 65-75 ppm region.

A summary of expected NMR chemical shift ranges for key functional groups in a compound like this compound is presented below.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10.0 - 12.0 | 170 - 180 |

| Olefinic (=CH) | 5.0 - 6.0 | 120 - 135 |

| Hydroxyl-bearing methine (CH-OH) | 3.5 - 4.0 | 65 - 75 |

| Methylene adjacent to COOH (CH₂-COOH) | 2.2 - 2.5 | 30 - 35 |

| Terminal methyl (CH₃) | 0.8 - 1.0 | 10 - 15 |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For a compound like this compound, soft ionization techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Quadrupole Time-of-Flight (QTOF) would be employed.

ESI-QTOF-MS would provide a high-resolution mass spectrum, allowing for the precise determination of the molecular formula from the accurate mass of the molecular ion. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) would be crucial for pinpointing the location of the hydroxyl group and the double bonds. Characteristic fragmentation would involve cleavages adjacent to the hydroxyl group and at the double bonds.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of fatty acids. aocs.org For this compound, both normal-phase and reversed-phase HPLC could be utilized.

Normal-Phase HPLC: Using a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase, this method can effectively separate fatty acids based on the polarity of their functional groups. aocs.org This would be particularly useful for separating hydroxylated from non-hydroxylated fatty acids.

Reversed-Phase HPLC: This is the more common mode for fatty acid analysis, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). hplc.eucsus.edu Separation is based on hydrophobicity, with retention time influenced by chain length and the number and position of double bonds. Chiral stationary phases can also be used in HPLC to separate enantiomers of hydroxy fatty acids. nih.gov

Detection in HPLC can be achieved using UV-Vis detectors (after derivatization to introduce a chromophore), evaporative light scattering detectors (ELSD), or mass spectrometers (LC-MS).

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the separation and qualitative analysis of lipids. researchgate.net For this compound, silica gel plates are typically used as the stationary phase. researchgate.net A mixture of non-polar and polar solvents, such as petroleum ether, diethyl ether, and acetic acid, is commonly used as the mobile phase. tandfonline.com

The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the separated compound is represented by its retardation factor (Rf) value. Hydroxylated fatty acids are more polar than their non-hydroxylated counterparts and would therefore have a lower Rf value. Visualization of the spots can be achieved by spraying with reagents like phosphomolybdic acid followed by heating, or by exposure to iodine vapor. researchgate.net

| Compound Type | Expected Relative Rf Value |

| Non-hydroxylated Fatty Acids | Higher |

| Hydroxylated Fatty Acids | Lower |

| Triglycerides | Highest |

| Phospholipids (B1166683) | Lowest (often at the origin) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For the analysis of non-volatile compounds like this compound, derivatization is necessary to increase their volatility. This typically involves converting the carboxylic acid to a methyl ester (FAME - fatty acid methyl ester) and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. nih.gov

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. gcms.cz The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification based on its fragmentation pattern and comparison with spectral libraries. nih.govchromatographyonline.com GC-MS is widely used for the metabolite profiling of fatty acids in biological samples, offering high sensitivity and selectivity. nih.gov

Isotopic Labeling Strategies for Biosynthetic Pathway Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms through biochemical pathways. By introducing molecules enriched with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H) into a biological system, researchers can follow the incorporation of these isotopes into downstream metabolites. This approach provides invaluable insights into the biosynthetic origins of complex molecules like this compound. Analysis of the resulting labeled products, primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the elucidation of precursor molecules and the sequence of enzymatic reactions that constitute the biosynthetic pathway.

Interpretation of Labeling Patterns in Metabolites

Following the administration of isotopically labeled precursors, the key to elucidating the biosynthetic pathway lies in the detailed analysis of the labeling patterns within this compound and its potential intermediates.

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique for detecting the incorporation of stable isotopes, which results in a predictable mass shift in the molecule. By analyzing the mass spectrum of this compound isolated from a labeling experiment, the number of incorporated heavy isotopes can be determined. High-resolution mass spectrometry can distinguish between different isotopologues (molecules that differ only in their isotopic composition). Tandem mass spectrometry (MS/MS) can be used to fragment the labeled molecule, and the masses of the resulting fragments can reveal the specific locations of the isotopic labels within the carbon chain. This positional information is crucial for reconstructing the biosynthetic assembly of the molecule. For example, if [1-¹³C]-acetate is fed, a characteristic labeling pattern in the fatty acid chain would be expected, which can be confirmed by MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹³C-NMR and ²H-NMR, provides detailed information about the precise location of isotopic labels within a molecule. In ¹³C-NMR, the presence of a ¹³C label at a specific carbon position results in a distinct signal, allowing for unambiguous assignment of the labeled positions. nih.gov Furthermore, the coupling between adjacent ¹³C atoms (¹³C-¹³C coupling), which can be observed in samples with higher enrichment, provides direct evidence for the intact incorporation of multi-carbon units from a precursor. nih.gov For instance, if [1,2-¹³C₂]-acetate were a precursor, observing ¹³C-¹³C coupling in the resulting fatty acid would confirm the incorporation of intact two-carbon units. ²H-NMR is similarly powerful for determining the position of deuterium labels. nih.gov

The interpretation of these labeling patterns allows researchers to answer key questions about the biosynthesis of this compound:

Precursor Identification: The presence of isotopic labels in the final product confirms that the administered labeled compound is a precursor.

Pathway Elucidation: The specific pattern of label incorporation can distinguish between different possible biosynthetic routes. For example, the distribution of ¹³C from labeled glucose can indicate the relative activities of different pathways that produce acetyl-CoA. nih.gov

Reaction Mechanisms: The retention or loss of isotopes at specific positions can provide insights into the mechanisms of enzymatic reactions, such as desaturations and hydroxylations.

The data obtained from these labeling experiments can be used to construct a detailed model of the biosynthetic pathway of this compound, identifying the key enzymes and intermediates involved.

| Observed Labeling Pattern (Hypothetical) | Precursor Fed | Interpretation |

|---|---|---|

| Alternating ¹³C labels along the fatty acid chain | [1-¹³C]-Acetate | Confirms de novo fatty acid synthesis via the condensation of acetyl-CoA units. |

| Intact ¹³C₂ units observed via ¹³C-¹³C NMR coupling | [1,2-¹³C₂]-Glucose | Indicates that glucose is metabolized to acetyl-CoA, which is then incorporated as intact two-carbon units. |

| Loss of ²H at positions C5, C6, C8, and C9 | Uniformly ²H-labeled Tetradecanoic acid | Suggests desaturase activity at the Δ⁵ and Δ⁸ positions. |

| Retention of ¹³C label at C13 | [13-¹³C]-Tetradecanoic acid | Indicates direct hydroxylation of a tetradecanoic acid precursor at the C13 position. |

Future Directions in Research on 13 Hydroxytetradeca 5,8 Dienoic Acid

Advanced Enzymology and Structural Biology of Biosynthetic Enzymes

The precise enzymatic machinery responsible for the biosynthesis of 13-hydroxytetradeca-5,8-dienoic acid is not fully characterized. Future research will need to focus on identifying and characterizing the specific lipoxygenases (LOX), cytochrome P450 enzymes, or other fatty acid-modifying enzymes involved in its formation from precursor fatty acids.

A primary goal will be the high-resolution structural determination of these biosynthetic enzymes using techniques like X-ray crystallography and cryo-electron microscopy. Elucidating the three-dimensional structure of the enzyme's active site, both with and without the substrate bound, will provide critical insights into the basis of substrate specificity and the mechanism of catalysis. This structural information will enable site-directed mutagenesis studies to pinpoint key amino acid residues involved in the enzymatic reaction, furthering our understanding of how the enzyme achieves its specific product outcome. Such studies are crucial for engineering enzymes with altered or improved properties for biotechnological purposes.

Table 1: Proposed Research Targets in Biosynthetic Enzyme Characterization

| Research Area | Technique/Approach | Expected Outcome |

|---|---|---|

| Enzyme Identification | Transcriptomics & Proteomics | Identification of candidate genes/proteins upregulated during compound production. |

| Structural Analysis | X-ray Crystallography, Cryo-EM | High-resolution 3D structure of the enzyme, revealing active site topology. |

| Mechanistic Studies | Site-Directed Mutagenesis, Kinetic Assays | Understanding of key catalytic residues and reaction mechanism. |

| Substrate Specificity | In vitro enzyme assays with various fatty acid precursors | Determination of the preferred substrates and factors governing product formation. |

Systems Biology Approaches to Map Metabolic Networks

Understanding the production of this compound requires placing it within the broader context of cellular metabolism. Systems biology offers a powerful framework for achieving this by integrating 'omics' data to construct and analyze comprehensive metabolic network models.

Future efforts will likely employ stable isotope tracing, particularly with 13C-labeled precursors, to map the flow of carbon through the metabolic pathways leading to the synthesis of this compound. nih.gov By measuring the incorporation of 13C into the target molecule and related metabolites, researchers can quantify metabolic fluxes and identify key branch points and regulatory nodes in the network. nih.gov This experimental data can then be used to build and refine genome-scale metabolic models (GEMs). nih.gov These computational models can simulate how genetic or environmental perturbations affect the production of this compound, helping to identify bottlenecks in the pathway and predict targets for metabolic engineering. nih.gov

Exploration of Undiscovered Biological Roles and Mechanisms of Action

While some biological activities may be inferred from similar hydroxy fatty acids, the specific roles of this compound remain largely unexplored. Future research should focus on a systematic exploration of its biological functions and the underlying molecular mechanisms. A key area of investigation will be its potential role as a signaling molecule. Studies on related compounds, such as 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), have shown they can act through G-protein-linked receptors to regulate cellular processes like protein kinase C (PKC) activity and cell adhesion. nih.gov

Future investigations should screen for potential receptor targets of this compound using techniques like affinity chromatography and ligand-binding assays with libraries of known and orphan receptors. Furthermore, untargeted metabolomics and lipidomics approaches can be used in various physiological and pathological models to correlate the levels of this compound with specific cellular states or disease progression, suggesting potential biological functions to be explored further.

Development of Novel Biotechnological Production Strategies

The development of sustainable and cost-effective methods for producing this compound is essential for enabling in-depth research and potential commercial applications. Biotechnological production using engineered microorganisms is a promising avenue. Future work will involve identifying the complete biosynthetic pathway and heterologously expressing the required enzymes in a suitable microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae.

Optimization of production will require advanced metabolic engineering strategies to enhance precursor supply and divert metabolic flux towards the target compound. This includes upregulating pathways that produce the fatty acid precursor and downregulating competing pathways. Furthermore, fermentation process development will be critical. Strategies such as fed-batch cultivation, which has been successfully used to achieve high titers of other organic acids like fumaric acid, could be adapted to maintain optimal conditions for cell growth and product formation over extended periods. mdpi.com

Table 2: Comparison of Potential Microbial Chassis for Production

| Microbial Host | Advantages | Potential Challenges |

|---|---|---|

| Escherichia coli | Rapid growth, well-established genetic tools, high-density cultivation. | Endotoxin production, potential for improper folding of eukaryotic enzymes. |

| Saccharomyces cerevisiae | GRAS status, robust for industrial fermentation, capable of post-translational modifications. | Slower growth than bacteria, potential for different precursor availability. |

| Yarrowia lipolytica | Oleaginous yeast with high native lipid production, GRAS status. | Less developed genetic toolkit compared to E. coli or S. cerevisiae. |

Chemoenzymatic Synthesis of Complex Derivatives

To explore the structure-activity relationship and develop analogs with enhanced or novel properties, chemoenzymatic synthesis offers a versatile and powerful approach. This strategy combines the high selectivity of enzymatic catalysts with the broad scope of chemical reactions. Future research will focus on using this compound as a scaffold to create a library of derivatives.

Enzymes such as lipases can be used for stereoselective esterification or amidation at the carboxylic acid group, while oxidoreductases could modify the hydroxyl group. These biocatalytic steps can be combined with chemical methods, such as cross-coupling reactions or click chemistry, to attach diverse functional groups to the fatty acid backbone. nih.gov The synthesis of hybrid molecules, for instance by linking the dienoic acid to other bioactive compounds like steroids or triterpenoids, represents a promising strategy for creating novel therapeutic candidates with potentially synergistic effects. mdpi.comnih.gov These derivatives can then be screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.